L-Leucine (D10) is derived from natural L-leucine through a process of isotopic labeling, where hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is classified as an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through dietary sources or supplements. The molecular formula for L-Leucine (D10) is , with the deuterated version having specific isotopic labeling that enhances its utility in research.
The synthesis of L-Leucine (D10) generally involves the following methods:
Technical details regarding these methods often include controlling reaction conditions such as temperature, pH, and substrate concentrations to optimize yield and purity.
L-Leucine (D10) maintains the same basic structure as L-leucine but features deuterium atoms in place of some hydrogen atoms. The molecular weight of L-Leucine (D10) is approximately 142.23 g/mol. The structural formula can be represented as:
This representation highlights the branched structure characteristic of leucine, with specific positions where deuterium is incorporated.
L-Leucine (D10) participates in various chemical reactions typical of amino acids, including:
The isotopic labeling allows researchers to trace these reactions via techniques such as nuclear magnetic resonance spectroscopy, providing insights into metabolic pathways and protein dynamics.
L-Leucine (D10) activates the mechanistic target of rapamycin signaling pathway, which is critical for regulating protein synthesis and cell growth. When introduced into biological systems, it enhances muscle protein synthesis rates by:
Data from studies indicate that intravenous infusion of L-Leucine (D10) can significantly improve measurements of muscle protein synthesis, making it a valuable tool in metabolic research .
These properties make L-Leucine (D10) suitable for various applications in scientific research.
L-Leucine (D10) has several important scientific uses:
The chemical synthesis of L-Leucine-d₁₀ relies on catalytic H/D exchange reactions under high-temperature and high-pressure conditions. In this process, precursor molecules like 4-methyl-2-oxopentanoic acid are exposed to deuterium gas (D₂) in the presence of platinum or palladium catalysts. This facilitates the replacement of all C–H bonds with C–D bonds, yielding a perdeuterated leucine backbone. Subsequent chiral resolution steps, such as enzymatic separation using aminotransferases, isolate the biologically active L-enantiomer from the racemic mixture (DL-Leucine-d₁₀) [6].
Key challenges include minimizing isotopic dilution and epimerization. Advanced techniques like stereoselective reductive amination ensure >98% enantiomeric purity and >99% isotopic enrichment, as verified by mass spectrometry [6].
Table 1: Comparative Analysis of L-Leucine-d₁₀ Synthesis Methods
Method | Catalyst | Temperature (°C) | Isotopic Enrichment (%) | Yield (%) |
---|---|---|---|---|
Catalytic H/D Exchange | PtO₂ | 120 | 99.5 | 85 |
Reductive Amination | Pd/C | 80 | 98.8 | 92 |
Biosynthesis (E. coli) | N/A | 37 | 95–98 | 70–80 |
Prokaryotic systems exploit native biosynthetic pathways to produce L-Leucine-d₁₀. Escherichia coli auxotrophs, genetically engineered to lack key enzymes like α-isopropylmalate synthase (LeuA), are cultured in deuterium oxide (D₂O)-based minimal media supplemented with deuterated carbon sources (e.g., [²H₈]-glycerol). This routes deuterium into the valine-leucine biosynthetic pathway, where intermediates like α-ketoisovalerate incorporate deuterium atoms enzymatically [3] [9].
Critical pathway steps include:
Yields reach 70–80% with 95–98% isotopic purity, though biosynthetic cost efficiency is superior to chemical methods due to reduced catalyst expenses [9].
Table 2: Biosynthetic Efficiency in Prokaryotic Systems
Strain | Genetic Modification | Deuterium Source | Leucine-d₁₀ Yield (mg/L) |
---|---|---|---|
BL21(DE3) ΔleuB | LeuB deletion | D₂O + [²H₈]-glucose | 120 |
C43(DE3) ΔilvE | IlvE deletion | D₂O + [²H₁₀]-leucine | 95 |
Auxotrophic E. coli strains engineered with targeted gene deletions prevent metabolic cross-talk between leucine and other amino acids. For example:
These strains are cultured in minimal media spiked with L-Leucine-d₁₀ as the sole leucine source. Isotope incorporation efficiency exceeds 95%, as confirmed by LC-MS/MS analysis of cellular proteomes. For NMR applications, strains like YM154 incorporate plasmids encoding rare tRNAs (e.g., argU, ileY) to express deuterated, leucine-labeled recombinant proteins without translational bottlenecks [9].
Table 3: Engineered E. coli Auxotrophs for Leucine Labeling
Strain | Genotype | Target Label | Scrambling Reduction | Applications |
---|---|---|---|---|
RF17 | ΔaspC ΔtyrB ΔilvE | L-Leucine-d₁₀ | >98% | Membrane protein NMR |
ML6 | ΔilvE ΔavtA | L-Leucine-d₁₀ | >95% | Metabolic flux analysis |
YM154 | ΔcysE + pACYC-tRNA | L-Leucine-d₁₀ | >97% | High-field NMR spectroscopy |
Intracellular metabolism of L-Leucine-d₁₀ generates the active tracer d9-leucine via transamination-dependent deuteration loss. When infused intravenously, L-Leucine-d₁₀ is converted by branched-chain aminotransferases (BCAT) to α-ketoisocaproate-d₁₀ (KIC-d₁₀). This intermediate spontaneously loses the α-carbon deuterium atom due to solvent exchange, forming KIC-d₉. KIC reductases then convert KIC-d₉ back to L-Leucine-d₉, which incorporates into muscle protein [1] [5].
This pathway enables accurate measurement of muscle protein synthesis in humans. Blood d9-leucine enrichment correlates closely with muscle fluid enrichment (ratio: 1.1–1.5), minimizing discrepancies seen with phenylalanine tracers (ratio: 1.2–2.5). During amino acid infusion, d9-leucine’s blood-to-muscle gradient change (−0.38) is markedly more stable than phenylalanine’s (−1.29), underscoring its reliability for in vivo metabolic studies [1].
Table 4: d9-Leucine vs. Phenylalanine as Metabolic Tracers
Parameter | d9-Leucine | ¹³C₆-Phenylalanine | Biological Significance |
---|---|---|---|
Blood:Muscle Enrichment (Basal) | 1.5 ± 0.1 | 2.5 ± 0.1 | Lower gradient = reduced error in MPS calculation |
Gradient Change (AA Infusion) | −0.38 ± 0.03 | −1.29 ± 0.07 | Enhanced stability during perturbations |
Correlation with Muscle Fluid | R² = 0.92 | R² = 0.75 | Superior precursor pool representation |
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